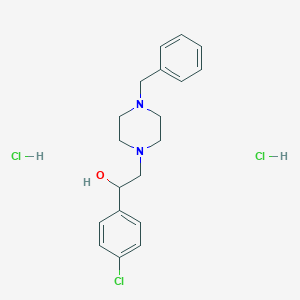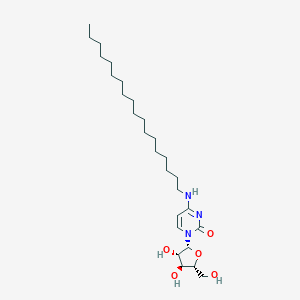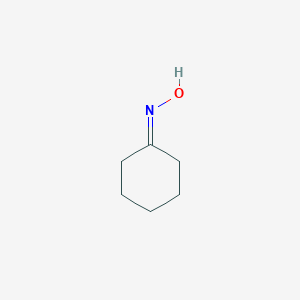
3-甲氧基苄基溴
概述
描述
3-Methoxybenzyl bromide, also known as 3-Methoxybenzyl bromide, is an organic compound used in the synthesis of organic compounds. It is a white crystalline solid with a melting point of 70-72 °C and a boiling point of 184-186 °C. It is soluble in water, ethanol, and ether and is relatively stable in air. 3-Methoxybenzyl bromide has a wide range of applications in the synthesis of organic compounds, as well as in scientific research.
科学研究应用
己二酮衍生物的合成
3-甲氧基苄基溴用于合成6-(3-甲氧基苯基)-己烷-2,4-二酮 . 该化合物由于其在有机半导体开发中的潜在用途,在有机电子材料研究中具有重要意义。
胺的制备
它作为合成N-(3-甲氧基苄基)-N-(1-甲基-1-苯乙基)-胺的前体 , 这是一种在医药化学中由于其潜在药理性质而备受关注的化合物。
非对映选择性烷基化
该化合物用于手性琥珀酸衍生物的邻位二阴离子的非对映选择性烷基化 . 这种应用在立体化学领域至关重要,在该领域中,高选择性地产生手性中心是必不可少的。
双环硫鎓化合物
研究人员在合成2-(3-甲氧基苄基)-3-[(1R)-7,7-二甲基-2-氧代双环[2.2.1]庚-1-基]-(3S)-2-硫鎓-双环[2.2.1]-庚烷四氟硼酸盐中使用3-甲氧基苄基溴 , 这是一种可用于开发具有独特光学性质的新材料的化合物。
三唑衍生物
它在创建1-(3-甲氧基苄基)-5-(1-甲基-1H-咪唑-5-基)-1H-1,2,3-三唑中起着重要作用 , 由于三唑环的生物学重要性,该分子在设计新的药物和农用化学品方面具有潜在的应用。
连续流光化学
3-甲氧基苄基溴已在连续流光化学中用于对甲氧基苄基保护 . 该技术有利于扩大化学过程的规模并提高反应的安全性 和效率。
有机结构单元
作为一种有机结构单元,它在构建复杂分子的各种合成途径中都得到了应用。 其作为苄基溴衍生物的反应性使其在有机合成中成为一种通用的试剂 .
材料科学
在材料科学中,3-甲氧基苄基溴的衍生物正在被探索,以用于创造具有特定所需性能的新型聚合物和涂层,例如提高耐久性或电导率 .
安全和危害
3-Methoxybenzyl bromide is considered hazardous. It causes severe skin burns and eye damage. It is advised to avoid contact with skin and eyes, and avoid inhalation of vapor or mist. In case of contact, immediate medical attention is required .
Relevant Papers A paper titled “Photochemical benzylic bromination in continuous flow using BrCCl3 and its application to telescoped p-methoxybenzyl protection” discusses the use of 3-Methoxybenzyl bromide in continuous flow, revealing compatibility with electron-rich aromatic substrates .
作用机制
Target of Action
3-Methoxybenzyl bromide is a benzyl bromide derivative . It is primarily used as a reagent in organic synthesis . Its primary targets are typically organic compounds that can undergo nucleophilic substitution reactions .
Mode of Action
The bromine atom in 3-Methoxybenzyl bromide is a good leaving group, making it highly reactive towards nucleophiles . When it encounters a nucleophile, the bromine atom is replaced in a substitution reaction, forming a new bond with the nucleophile . This allows it to be used in the synthesis of a wide variety of organic compounds .
Biochemical Pathways
3-Methoxybenzyl bromide is used in the diastereoselective alkylation of vicinal dianions of chiral succinic acid derivatives . This suggests that it may play a role in modifying biochemical pathways involving these compounds .
Pharmacokinetics
It is a liquid at room temperature with a boiling point of 152 °C . It is soluble in chloroform , suggesting that it may be soluble in other organic solvents. These properties may affect its distribution and elimination if it were to be used in a biological context.
Result of Action
The primary result of 3-Methoxybenzyl bromide’s action is the formation of new organic compounds through nucleophilic substitution reactions . It has been used in the synthesis of various compounds, including 6-(3-methoxyphenyl)-hexane-2,4-dione, N-(3-methoxybenzyl)-N-(1-methyl-1-phenylethyl)-amine, and others .
Action Environment
The efficacy and stability of 3-Methoxybenzyl bromide can be influenced by various environmental factors. For instance, its reactivity may be affected by the presence of other substances that can act as nucleophiles . Additionally, as it is a corrosive substance , it must be handled with care to prevent damage to skin and eyes .
生化分析
Biochemical Properties
The role of 3-Methoxybenzyl bromide in biochemical reactions is primarily as a reagent in the synthesis of various compounds It interacts with enzymes, proteins, and other biomolecules during these synthesis processes
Molecular Mechanism
The molecular mechanism of 3-Methoxybenzyl bromide is related to its role in the synthesis of other compounds. It can participate in reactions such as the diastereoselective alkylation of vicinal dianions of chiral succinic acid derivatives
属性
IUPAC Name |
1-(bromomethyl)-3-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO/c1-10-8-4-2-3-7(5-8)6-9/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKSOJQDNSNJIQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50398969 | |
| Record name | 3-Methoxybenzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50398969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874-98-6 | |
| Record name | 3-Methoxybenzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50398969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Methoxybenzyl bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 3-methoxybenzyl bromide a useful reagent in organic synthesis?
A1: 3-Methoxybenzyl bromide serves as a versatile electrophile in various C-C bond forming reactions. Its reactivity stems from the benzylic bromide moiety, which is readily activated by organometallic reagents. For example, research has demonstrated the direct coupling of 3-methoxybenzyl bromide with diphenylzinc to form a Csp2-Csp3 bond, yielding 1-(3-methoxyphenyl)-1,1-diphenylethane. [] This reaction proceeds rapidly at room temperature without the need for external catalysts, highlighting the inherent reactivity of this benzylic bromide. []
Q2: Does the choice of solvent influence the reactivity of 3-methoxybenzyl bromide?
A2: Yes, solvent choice significantly impacts the reaction outcome. Studies using diphenylzinc as the coupling partner reveal a dramatic solvent effect. While the reaction proceeds readily in non-coordinating solvents like benzene, the addition of coordinating ethereal solvents, such as THF, significantly hinders the formation of the desired cross-coupled product. [] This suggests that the presence of coordinating solvents may interfere with the formation of reactive organozinc intermediates or alter the reaction pathway.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


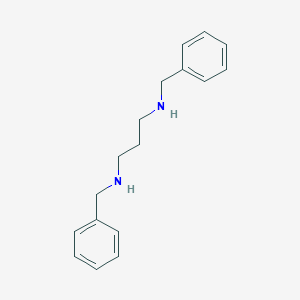
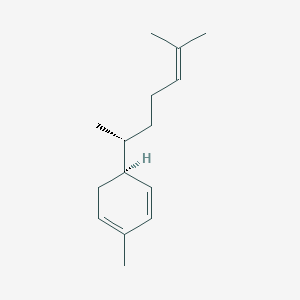
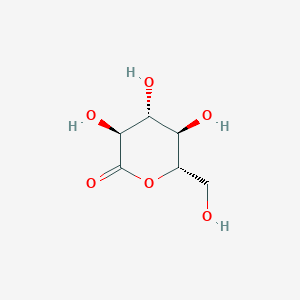

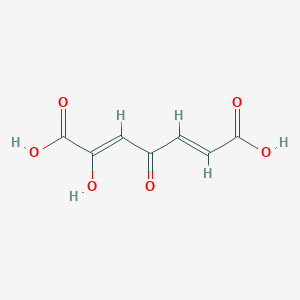




![[2-[(2S,4S)-4-cyclohexyl-2-phenylmethoxycarbonylpyrrolidin-1-yl]-2-oxoethyl]-(4-phenylbutyl)phosphinic acid](/img/structure/B123869.png)
